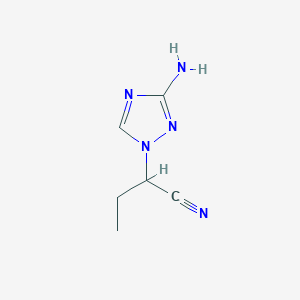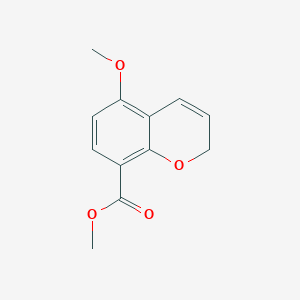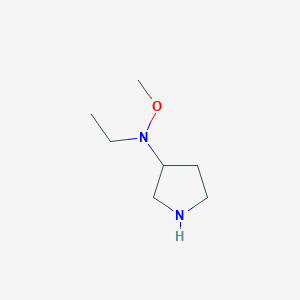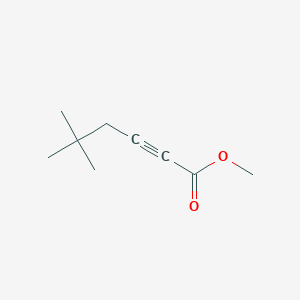
2-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile typically involves the reaction of 3-amino-1,2,4-triazole with butanenitrile under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The process would need to be optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures and solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitrile oxide, while reduction could produce an amine. Substitution reactions could result in various substituted triazole derivatives .
Scientific Research Applications
2-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibitors and other biological processes.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action for 2-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a binding site, allowing the compound to inhibit or activate certain biological pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-amino-1,2,4-triazole: A related compound with similar structural features but different applications and properties.
1,2,4-triazole: The parent compound of the triazole family, used in various chemical and biological applications.
2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol:
Uniqueness
2-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various fields .
Properties
Molecular Formula |
C6H9N5 |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)butanenitrile |
InChI |
InChI=1S/C6H9N5/c1-2-5(3-7)11-4-9-6(8)10-11/h4-5H,2H2,1H3,(H2,8,10) |
InChI Key |
NYSQLMGLSPFVOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)N1C=NC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide](/img/structure/B13173406.png)



![[1-(Chloromethyl)cyclopropyl]cyclobutane](/img/structure/B13173426.png)





![5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173451.png)

![3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane](/img/structure/B13173461.png)
amine](/img/structure/B13173482.png)
